2-Tert-butyl-1-ethylpiperazine
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Overview
Description
2-Tert-butyl-1-ethylpiperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butyl and ethyl groups attached to the piperazine ring influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-ethylpiperazine typically involves the alkylation of piperazine with tert-butyl and ethyl halides. One common method is the reaction of piperazine with tert-butyl bromide and ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: Reduced derivatives with hydrogen atoms added to the nitrogen atoms.
Substitution: Alkylated or arylated derivatives depending on the electrophile used.
Scientific Research Applications
2-Tert-butyl-1-ethylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1-ethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-1-methylpiperazine
- 2-Tert-butyl-1-propylpiperazine
- 2-Tert-butyl-1-isopropylpiperazine
Uniqueness
2-Tert-butyl-1-ethylpiperazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both tert-butyl and ethyl groups provides a distinct steric and electronic environment compared to other similar compounds .
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
2-tert-butyl-1-ethylpiperazine |
InChI |
InChI=1S/C10H22N2/c1-5-12-7-6-11-8-9(12)10(2,3)4/h9,11H,5-8H2,1-4H3 |
InChI Key |
VDOVHBMDLYHIGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNCC1C(C)(C)C |
Origin of Product |
United States |
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